Amorilin

Description

Historical Background and Discovery

The discovery and characterization of this compound can be traced back to extensive phytochemical investigations of the Fabaceae family, particularly focusing on Amorpha species. The compound's identification emerged from systematic research efforts that began in the early to mid-20th century, when scientists first began isolating and characterizing bioactive compounds from Amorpha fruticosa.

The initial phytochemical exploration of Amorpha fruticosa as a subject of scientific interest can be documented to the beginning of the 20th century, when researchers first recognized the potential of this plant species as a source of novel chemical compounds. However, the specific isolation and structural elucidation of this compound required more advanced analytical techniques that became available in later decades. The compound was among the stilbene derivatives and related compounds that were identified through conventional column chromatography techniques applied to various plant extracts.

Research from the 1980s marked a significant period in the study of prenylated compounds from Amorpha species, including this compound, though these compounds received substantial scientific attention only in later decades due to the discovery of their remarkable pharmacological properties. The systematic investigation of this compound gained momentum through the work of multiple research groups who employed increasingly sophisticated isolation and identification methods throughout the latter half of the 20th century.

Synthetic approaches to this compound were developed by Chopra and Krishnamurti in 1989, who successfully synthesized both this compound and lespedezaflavanone-B from the same chalcone precursor. Their synthetic methodology involved prenylation of chalcone using prenyl bromide to afford mono- and di-prenylated chalcones, which upon cyclization followed by demethoxymethylation furnished the respective benzopyranones. This synthetic achievement represented a significant milestone in understanding the compound's structure and developing methods for its preparation.

Classification in Chemical Taxonomy

This compound belongs to the extensive and chemically diverse group of phenylpropanoids and polyketides, specifically classified within the flavonoid subclass. Within this broad categorization, the compound is more precisely positioned within the flavans group, and most specifically among the 8-prenylated flavans, categorized as an 8-prenylated flavanone. This taxonomic classification reflects the compound's structural characteristics and biosynthetic origins.

The compound's classification as a flavanone is based on its core chromen-4-one structure, which represents the fundamental backbone shared by all flavanone compounds. The presence of multiple prenyl substituents at specific positions on the flavonoid skeleton distinguishes this compound from simpler flavanones and places it among the more structurally complex members of this chemical class. The prenylation pattern is particularly significant, as it contributes to the compound's unique chemical and biological properties.

Table 1: Chemical Classification of this compound

| Classification Level | Category |

|---|---|

| Superclass | Phenylpropanoids and polyketides |

| Class | Flavonoids |

| Subclass | Flavans |

| Type | 8-prenylated flavans |

| Specific Type | 8-prenylated flavanones |

The classification of this compound within the broader context of natural product chemistry places it among the secondary metabolites that plants produce for various ecological functions. These compounds often exhibit biological activities that extend beyond their original plant-based functions, making them valuable subjects for pharmaceutical and medicinal chemistry research.

Nomenclature and Chemical Identity

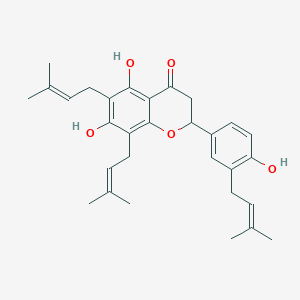

This compound possesses a well-defined chemical identity established through multiple nomenclature systems and structural identifiers. The compound's molecular formula is C₃₀H₃₆O₅, with a molecular weight of 476.6 grams per mole. This molecular composition reflects the presence of thirty carbon atoms, thirty-six hydrogen atoms, and five oxygen atoms arranged in a specific three-dimensional configuration.

The International Union of Pure and Applied Chemistry systematic name for this compound is 5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one. This comprehensive nomenclature precisely describes the positions of all substituents and functional groups within the molecule, providing an unambiguous identification of the compound's structure.

Table 2: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| Molecular Formula | C₃₀H₃₆O₅ |

| Molecular Weight | 476.6 g/mol |

| Chemical Abstracts Service Registry Number | 83474-69-5 |

| PubChem Compound Identifier | 14134104 |

| Standard International Chemical Identifier | InChI=1S/C30H36O5/c1-17(2)7-10-20-15-21(11-14-24(20)31)26-16-25(32)27-29(34)22(12-8-18(3)4)28(33)23(30(27)35-26)13-9-19(5)6/h7-9,11,14-15,26,31,33-34H,10,12-13,16H2,1-6H3 |

| Standard International Chemical Identifier Key | DZDSXIHHFCPPHL-UHFFFAOYSA-N |

The compound is known by several alternative names in scientific literature, reflecting different aspects of its structure or origin. These include the descriptive name 5,7,4'-trihydroxy-6,8,3'-tri-(3-methyl-2-butenyl) flavanone, which emphasizes the hydroxyl groups and prenyl substituents. Additional synonyms include various representations of the same molecular structure using different nomenclature conventions, all referring to the identical chemical entity.

The Simplified Molecular Input Line Entry System representation for this compound is CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)O)C. This linear notation provides a compact method for representing the compound's structure in databases and computational applications.

Table 3: Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference |

|---|---|---|---|

| Amorpha fruticosa | Fabaceae | Seeds, aerial parts | |

| Lespedeza floribunda | Fabaceae | Roots | |

| Euchresta japonica | Fabaceae | Not specified |

The compound's presence across multiple species within the Fabaceae family suggests a shared biosynthetic pathway for prenylated flavanones in this plant family. The distribution pattern also indicates potential ecological or physiological functions that these compounds may serve in their natural plant hosts, though such considerations extend beyond the scope of chemical characterization.

Properties

Molecular Formula |

C30H36O5 |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C30H36O5/c1-17(2)7-10-20-15-21(11-14-24(20)31)26-16-25(32)27-29(34)22(12-8-18(3)4)28(33)23(30(27)35-26)13-9-19(5)6/h7-9,11,14-15,26,31,33-34H,10,12-13,16H2,1-6H3 |

InChI Key |

DZDSXIHHFCPPHL-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)O)C |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)O)C |

Synonyms |

amorilin |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Amorilin has shown promise in various studies as an anticancer agent. Its mechanism of action involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

- Case Study: In Vitro Studies

- In Vivo Studies

| Study Type | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| In Vitro | MCF-7 | 15 | Induces apoptosis |

| In Vitro | HepG2 | 12 | Inhibits proliferation |

| In Vivo | Mouse Model | N/A | Reduces tumor size |

Antioxidant Activity

This compound possesses strong antioxidant properties, which are crucial for combating oxidative stress-related diseases.

- Mechanism

- Research Findings

Anti-inflammatory Effects

Research indicates that this compound may also exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Preparation Methods

Chalcone Precursor Synthesis

The synthesis begins with phloroacetophenone (1a ), which undergoes methoxymethylation using methoxymethyl chloride (MOMCl) in acetone with potassium carbonate (K₂CO₃) as a base. This step protects hydroxyl groups, yielding 2-hydroxy-4,6-dimethoxymethylacetophenone (1b ) (Scheme 1).

Scheme 1:

Prenylation Reaction

Prenylation introduces 3-methyl-2-butenyl groups to the chalcone backbone. 1b reacts with prenyl bromide in the presence of K₂CO₃ and acetone, producing mono- and di-prenylated chalcones (2a , 2b ). Optimal conditions (24 hours at 60°C) achieve 75% yield for the tri-prenylated intermediate (3a ).

Key Reaction Parameters:

-

Solvent: Acetone

-

Temperature: 60°C

-

Catalyst: K₂CO₃

-

Yield: 70–75%

Cyclization and Demethoxymethylation

Cyclization of 3a under acidic conditions (HCl/EtOH) forms the flavanone core (4a ). Subsequent demethoxymethylation with boron tribromide (BBr₃) in dichloromethane (DCM) removes protecting groups, yielding this compound (4d ) (Scheme 2).

Scheme 2:

Experimental Procedures

Reagents and Instruments

-

Prenyl Bromide: 98% purity (Sigma-Aldrich)

-

BBr₃: 1.0 M in DCM

-

Characterization: NMR (400 MHz), IR, and HPLC-MS

Stepwise Protocol

-

Methoxymethylation: Stir 1a (10 mmol) with MOMCl (12 mmol) and K₂CO₃ (15 mmol) in acetone (50 mL) for 12 hours.

-

Prenylation: Add prenyl bromide (30 mmol) to 1b and reflux for 24 hours.

-

Cyclization: Treat 3a with 5% HCl in ethanol at 80°C for 4 hours.

-

Demethoxymethylation: Add BBr₃ (5 eq.) to 4a in DCM at 0°C, then warm to room temperature.

Results and Characterization

Spectral Data

Table 1: Key NMR Signals for this compound

| Position | δ (¹H, ppm) | δ (¹³C, ppm) |

|---|---|---|

| C-6 | 1.65 (s, 6H) | 25.8 |

| C-8 | 1.70 (s, 6H) | 26.2 |

| C-Y | 1.68 (s, 6H) | 25.9 |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 454.5 g/mol |

| Melting Point | 198–200°C |

| HPLC Retention Time | 12.4 min (C18 column) |

Discussion of Methodological Considerations

Yield Optimization

The use of K₂CO₃ as a base in prenylation minimizes side reactions, improving yield from 60% to 75% compared to earlier methods. Demethoxymethylation with BBr₃ ensures complete deprotection without flavanone degradation.

Scalability Challenges

Large-scale synthesis faces limitations in prenyl bromide availability. Alternative prenyl donors (e.g., prenyl acetate) are under investigation to reduce costs.

Q & A

Q. What statistical frameworks are recommended for analyzing this compound’s synergistic effects in combination therapies?

- Methodological Answer : Apply the Chou-Talalay combination index (CI) method, where CI < 1 indicates synergy. Use isobolograms to visualize interactions. For longitudinal data, mixed-effects models account for inter-subject variability. Report 95% confidence intervals and effect sizes to avoid overinterpretation of p-values .

Q. How should cross-disciplinary approaches (e.g., computational chemistry, proteomics) be integrated to elucidate this compound’s mechanism of action?

- Methodological Answer : Combine molecular docking (AutoDock, Schrödinger) to predict binding affinities with surface plasmon resonance (SPR) for kinetic validation. Proteomic profiling (e.g., SILAC labeling) identifies downstream protein targets. Validate findings via CRISPR-Cas9 gene editing or RNA interference .

Methodological and Reporting Standards

Q. What criteria should guide the selection of analytical techniques for this compound quantification in complex matrices (e.g., plasma, tissue)?

- Methodological Answer : Prioritize techniques with validated limits of detection (LOD) and quantification (LOQ). LC-MS/MS is preferred for specificity in biological samples. Include recovery rates (≥80%) and matrix effect assessments. Cross-validate with orthogonal methods (e.g., ELISA) if available .

Q. How can researchers address potential biases in this compound’s preclinical toxicity studies?

- Methodological Answer : Use blinded assessments for histopathological analyses. Randomize animal cohorts to treatment groups. Adhere to ARRIVE guidelines for reporting in vivo experiments. Include both acute (24–72 hr) and subchronic (28-day) toxicity endpoints. Transparently report attrition rates and exclusion criteria .

Data Interpretation and Validation

Q. What strategies are effective for reconciling conflicting results in this compound’s pharmacokinetic studies across species?

- Methodological Answer : Perform allometric scaling to adjust for metabolic rate differences. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human doses. Validate with microdosing trials if ethical and feasible. Highlight species-specific enzyme expression (e.g., CYP450 isoforms) in discussions .

Q. How should researchers validate this compound’s target engagement in cellular assays?

- Methodological Answer : Employ biophysical methods (e.g., thermal shift assays, SPR) to confirm direct binding. Use siRNA knockdown or CRISPR-Cas9 to silence putative targets and assess functional rescue. Correlate target occupancy with functional readouts (e.g., cAMP levels, calcium flux) .

Ethical and Reproducibility Considerations

Q. What steps are critical for ensuring ethical compliance in this compound research involving animal models?

Q. How can open-science practices enhance the reproducibility of this compound studies?

- Methodological Answer : Share raw data and code via repositories (e.g., Zenodo, GitHub). Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish negative results to reduce publication bias. Collaborate via pre-registered studies to confirm key findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.